4-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine
CAS No.: 2640965-17-7
Cat. No.: VC11852363
Molecular Formula: C15H19F3N4OS
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640965-17-7 |
|---|---|
| Molecular Formula | C15H19F3N4OS |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | thiomorpholin-4-yl-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methanone |
| Standard InChI | InChI=1S/C15H19F3N4OS/c16-15(17,18)12-8-13(20-10-19-12)22-3-1-2-11(9-22)14(23)21-4-6-24-7-5-21/h8,10-11H,1-7,9H2 |
| Standard InChI Key | IGQBWVRAEPCCKD-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)C(=O)N3CCSCC3 |
| Canonical SMILES | C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)C(=O)N3CCSCC3 |
Introduction
Structural Analysis
The compound's structure includes:
-
A trifluoromethylpyrimidine moiety, which is known for its high lipophilicity and potential to interact with biological targets.
-
A piperidine ring, commonly found in pharmaceuticals due to its ability to participate in various biological interactions.
-
A thiomorpholine ring, which adds sulfur-containing functionality, potentially influencing its pharmacokinetic properties.
Given the absence of specific data on this compound, we can infer its properties based on similar structures. For instance, compounds with trifluoromethyl groups often exhibit increased metabolic stability and lipophilicity, which can enhance their ability to cross cell membranes.
Potential Biological Activities
Compounds with similar structural elements have been explored for their kinase inhibitory activities. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer and metabolic disorders . The presence of a pyrimidine ring, often found in kinase inhibitors, suggests that 4-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine might exhibit similar biological activities.
Future Research Directions
-
Synthesis Optimization: Developing efficient synthesis protocols to produce this compound in sufficient quantities for biological testing.
-
Biological Activity Screening: Evaluating its inhibitory activity against various kinases or other biological targets.
-
Pharmacokinetic Studies: Assessing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to determine its potential as a therapeutic agent.
These steps would provide a comprehensive understanding of the compound's potential applications and limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume